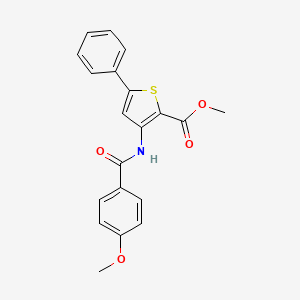

Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate

Description

Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a methoxy-substituted benzamido group at the 3-position and a phenyl ring at the 5-position of the thiophene core. The methoxy group on the benzamido moiety may influence electronic properties, solubility, and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name |

methyl 3-[(4-methoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S/c1-24-15-10-8-14(9-11-15)19(22)21-16-12-17(13-6-4-3-5-7-13)26-18(16)20(23)25-2/h3-12H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKPNUFAQHESRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated thiophene in the presence of a palladium catalyst.

Attachment of the Methoxybenzamido Group: This step involves the acylation of the thiophene ring with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine, followed by the esterification of the carboxylic acid group with methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition

Biological Activity

Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, particularly its anticancer effects, anti-inflammatory activity, and mechanism of action, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C₁₅H₁₅N₁O₃S

- Molecular Weight : 299.35 g/mol

The compound features a thiophene ring substituted with a methoxybenzamide group, which is critical for its biological activity.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Notably, it has demonstrated significant cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Studies :

- In vitro assays revealed that the compound exhibits growth inhibition in multiple cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT116) cells. The growth inhibition concentrations (GI50) were found to be in the low micromolar range, indicating potent activity against these cell types .

- A comparative analysis showed that the compound's efficacy is enhanced when used in combination with conventional chemotherapeutics, suggesting a potential role as an adjuvant therapy .

-

Mechanism of Action :

- The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses indicated that treated cells accumulate in the G2/M phase, leading to increased apoptotic markers such as cleaved caspase-3 and PARP .

- Western blotting results confirmed the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, further supporting its role as a pro-apoptotic agent in cancer therapy .

Anti-inflammatory Activity

Beyond its anticancer properties, this compound has been evaluated for anti-inflammatory effects.

- Inhibition of Pro-inflammatory Cytokines :

- In vitro studies demonstrated that the compound effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .

- The compound's ability to inhibit cyclooxygenase (COX) enzymes has been noted, which may contribute to its anti-inflammatory effects similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Summary Table

| Activity | Cell Lines/Models | GI50/IC50 Values | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7, A549, HCT116 | Low µM range | Induction of apoptosis; G2/M arrest |

| Anti-inflammatory | Macrophages | Not specified | Inhibition of TNF-alpha and IL-6 |

Case Studies

- Case Study on Breast Cancer :

- Combination Therapy Study :

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate has a molecular formula of C20H17N O3S and a molecular weight of approximately 351.42 g/mol. The compound features a thiophene ring, which is known for its biological activity, and an amide functional group that enhances its solubility and bioavailability.

Anticancer Activity

One of the most promising applications of this compound lies in its anticancer properties. Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antitumor activity. For instance, research highlighted the effectiveness of similar compounds in inhibiting microtubule polymerization, which is crucial for cancer cell division. The structure-activity relationship (SAR) analysis indicated that modifications to the thiophene core could enhance antiproliferative activity against various cancer cell lines .

Case Study: In Vitro Evaluation

In a study evaluating the anticancer efficacy of related thiophene derivatives, compounds were tested against a panel of human tumor cells. The results showed that certain derivatives displayed high levels of growth inhibition, with IC50 values ranging from 2.6 nM to 18 nM. These findings suggest that this compound could be developed into a potent antitumor agent through further optimization .

Drug-Like Properties

The drug-like properties of this compound were assessed using tools such as SwissADME, which evaluates parameters like lipophilicity, solubility, and permeability. The analysis revealed favorable drug-like characteristics, making it a candidate for further development as a therapeutic agent .

Potential Mechanisms of Action

The mechanism by which this compound exerts its anticancer effects may involve:

- Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on tubulin, preventing microtubule polymerization and leading to cell cycle arrest.

- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells, contributing to their anticancer effects .

Conclusion and Future Directions

This compound represents a promising scaffold for the design of new anticancer agents. Its favorable drug-like properties and demonstrated biological activity warrant further investigation into its potential as a therapeutic agent. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity.

Data Table: Summary of Anticancer Activity

| Compound Name | IC50 (nM) | Cancer Cell Lines Tested | Mechanism |

|---|---|---|---|

| This compound | TBD | Various human tumor cells | Microtubule inhibition |

| Related Thiophene Derivative | 2.6 - 18 | HeLa, Molt/4, FM3A | Apoptosis induction |

Comparison with Similar Compounds

Structural and Electronic Variations

- Fluorinated Analog (C₁₉H₁₄FNO₃S): The substitution of methoxy with fluorine reduces molecular weight (355.38 vs.

- Nitro-Substituted Analog (C₁₉H₁₄N₂O₅S) : The nitro group at the 3-position of the benzamido moiety introduces strong electron-withdrawing effects, which could influence electronic distribution across the thiophene ring and affect binding in biological targets .

- Sulfonyl and Thioether Derivatives (C₂₀H₁₆FNO₅S₂ and C₂₁H₁₉NO₄S₂): These analogs feature extended side chains with sulfonyl or thioether linkages. The sulfonyl group increases polarity and hydrogen-bond acceptor capacity, while the thioether may enhance membrane permeability due to increased lipophilicity .

Physicochemical Properties

- Solubility : The methoxy group in the target compound likely improves solubility in polar solvents compared to the fluorinated analog. Conversely, the nitro-substituted derivative may exhibit lower solubility due to increased molecular planarity and stacking interactions .

- Thermal Stability: Sulfonyl-containing derivatives (e.g., C₂₀H₁₆FNO₅S₂) may exhibit higher melting points due to stronger intermolecular forces, though specific data are unavailable .

Q & A

What are the established synthetic routes for Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate, and what reaction conditions optimize yield?

Level: Basic

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Construction of the thiophene core via the Gewald reaction, which employs ethyl cyanoacetate, sulfur, and a ketone (e.g., acetophenone derivatives) under basic conditions (e.g., morpholine) to form 2-aminothiophene intermediates .

- Step 2: Functionalization of the thiophene ring with 4-methoxybenzamide via nucleophilic acyl substitution, using coupling agents like DCC (dicyclohexylcarbarbodiimide) or HATU in anhydrous DMF .

- Step 3: Esterification of the carboxyl group using methanol under acidic or basic catalysis .

Optimization: Yields improve with strict control of reaction temperature (60–80°C for the Gewald step), inert atmosphere (N₂), and purification via column chromatography .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions, with characteristic shifts for the methoxy group (~δ 3.8 ppm) and aromatic protons .

- X-ray Crystallography: Resolves bond angles and torsional strain in the thiophene ring; SHELX software refines crystallographic data to validate molecular geometry .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ ion for C₂₁H₁₈N₂O₄S) .

- HPLC: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise from:

- Assay Variability: Standardize protocols (e.g., IC₅₀ measurements) across labs using reference inhibitors (e.g., kinase assays with staurosporine controls) .

- Structural Confirmation: Re-validate compound identity via X-ray/NMR for batches showing divergent activity .

- Meta-Analysis: Apply statistical tools (e.g., Bland-Altman plots) to compare datasets, accounting for solvent effects (DMSO % in cell-based assays) .

What strategies enhance regioselectivity during the introduction of the 4-methoxybenzamido group?

Level: Advanced

Methodological Answer:

- Directing Groups: Use protecting groups (e.g., Boc on the thiophene amine) to block competing reaction sites .

- Catalytic Systems: Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amidation) improves selectivity for the C3 position over C5 .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the electron-deficient thiophene carbon .

How can computational methods predict the compound’s mechanism of action?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or kinases). Focus on hydrogen bonds between the methoxy group and active-site residues .

- MD Simulations: GROMACS simulations assess binding stability over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .

- QSAR Models: Train models on analogs to correlate substituent electronic parameters (Hammett σ) with bioactivity .

What are the key considerations for analyzing crystallographic data with SHELX in cases of twinning or disorder?

Level: Advanced

Methodological Answer:

- Twinning: Use the TWIN command in SHELXL to refine data against multiple domains. HKLF5 format handles overlapped reflections .

- Disordered Groups: Apply PART and AFIX constraints to model split positions (e.g., rotating methoxy groups), refining occupancy ratios .

- Validation: Cross-check R₁ (≤5%) and GooF (0.8–1.2) values; use PLATON’s ADDSYM to detect missed symmetry .

How do modifications to the phenyl or methoxy groups affect SAR in related analogs?

Level: Advanced

Methodological Answer:

- Electron-Withdrawing Groups: Nitro or CF₃ at the benzamido para position increase kinase inhibition but reduce solubility .

- Methoxy Positioning: Ortho-substitution sterically hinders target binding, while para-substitution enhances π-stacking .

- Bioisosteres: Replacing the phenyl ring with pyridine improves aqueous solubility without compromising potency .

What methodologies address low yields in the final esterification step?

Level: Advanced

Methodological Answer:

- Acid Catalysis: Use H₂SO₄ in excess methanol under reflux (65°C), monitoring progress via TLC (hexane:EtOAc 3:1) .

- Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 12 h) and improve yields (85% vs. 60%) with controlled power (300 W) .

- Workup: Neutralize residual acid with NaHCO₃ before extraction to prevent ester hydrolysis .

How can researchers assess the compound’s stability under physiological conditions?

Level: Basic

Methodological Answer:

- pH Stability: Incubate in buffers (pH 1–9) at 37°C for 24 h; quantify degradation via HPLC .

- Thermal Stability: TGA/DSC analysis determines decomposition onset temperature (>150°C indicates suitability for lyophilization) .

- Light Sensitivity: Store in amber vials; monitor photodegradation under UV light (λ = 254 nm) for 48 h .

What advanced techniques elucidate the compound’s role in supramolecular interactions?

Level: Advanced

Methodological Answer:

- Graph Set Analysis: Map hydrogen-bonding patterns (e.g., R₂²(8) motifs) in crystal structures using PLATON .

- Hirshfeld Surfaces: CrystalExplorer visualizes intermolecular contacts (e.g., C–H···O bonds between methoxy and carboxyl groups) .

- DFT Calculations: Gaussian09 optimizes dimer geometries to quantify interaction energies (e.g., π-π stacking vs. H-bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.